molecular formula C11H6Cl2N2O4 B14191241 Pyridine, 3-(2,4-dichlorophenoxy)-4-nitro-, 1-oxide CAS No. 833455-41-7

Pyridine, 3-(2,4-dichlorophenoxy)-4-nitro-, 1-oxide

Cat. No.: B14191241
CAS No.: 833455-41-7
M. Wt: 301.08 g/mol
InChI Key: QMMHZFWDFHLURS-UHFFFAOYSA-N
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Description

Pyridine, 3-(2,4-dichlorophenoxy)-4-nitro-, 1-oxide is a complex organic compound that belongs to the class of nitroaromatic compounds This compound is characterized by the presence of a pyridine ring substituted with a 2,4-dichlorophenoxy group and a nitro group, along with an oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(2,4-dichlorophenoxy)-4-nitro-, 1-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 3-(2,4-dichlorophenoxy)pyridine followed by oxidation to introduce the nitro and oxide groups, respectively. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and oxidizing agents such as hydrogen peroxide or peracids for the oxidation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(2,4-dichlorophenoxy)-4-nitro-, 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridine, 3-(2,4-dichlorophenoxy)-4-nitro-, 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 3-(2,4-dichlorophenoxy)-4-nitro-, 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 3-(2,4-dichlorophenoxy)-4-aminopyridine
  • Pyridine, 3-(2,4-dichlorophenoxy)-4-hydroxypyridine
  • Pyridine, 3-(2,4-dichlorophenoxy)-4-methylpyridine

Uniqueness

Pyridine, 3-(2,4-dichlorophenoxy)-4-nitro-, 1-oxide is unique due to the presence of both nitro and oxide functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

CAS No.

833455-41-7

Molecular Formula

C11H6Cl2N2O4

Molecular Weight

301.08 g/mol

IUPAC Name

3-(2,4-dichlorophenoxy)-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C11H6Cl2N2O4/c12-7-1-2-10(8(13)5-7)19-11-6-14(16)4-3-9(11)15(17)18/h1-6H

InChI Key

QMMHZFWDFHLURS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-]

Origin of Product

United States

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